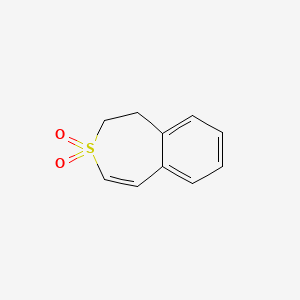
1,2-Dihydro-3-benzothiepine 3,3-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-3-benzothiepine 3,3-dioxide is an organic compound characterized by a benzothiepine ring structure with a dioxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3-benzothiepine 3,3-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzaldehyde with ethylene oxide, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-3-benzothiepine 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted benzothiepines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Dihydro-3-benzothiepine 3,3-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-3-benzothiepine 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The benzothiepine ring structure allows for interactions with hydrophobic pockets in proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,3-Benzothiadiazole: Studied for its antimicrobial and anticancer activities.
1,2-Benzisothiazole 1,1-dioxide: Used in the synthesis of dyes and pigments.
Uniqueness
1,2-Dihydro-3-benzothiepine 3,3-dioxide is unique due to its specific ring structure and the presence of the dioxide group, which imparts distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
2765-43-7 |
|---|---|
Formule moléculaire |
C10H10O2S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
1,2-dihydro-3λ6-benzothiepine 3,3-dioxide |
InChI |
InChI=1S/C10H10O2S/c11-13(12)7-5-9-3-1-2-4-10(9)6-8-13/h1-5,7H,6,8H2 |
Clé InChI |
ZDMFUYFYAYSBHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















